trans-4-[({[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a benzo[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction followed by oxidative aromatization . The methoxy and methyl groups are introduced through subsequent alkylation reactions. The final step involves the coupling of the benzo[c]chromene derivative with cyclohexane-1-carboxylic acid using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group in the benzo[c]chromene core can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzo[c]chromene derivatives .
Scientific Research Applications
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzo[c]chromene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure but lack the cyclohexane-1-carboxylic acid moiety.
Flavonoids: Share the benzo[c]chromene core but have different functional groups attached.
Quinolones: Have a similar heterocyclic structure but differ in the type and position of substituents.
Uniqueness
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C25H27NO7 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[[[2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H27NO7/c1-14-21(32-13-22(27)26-12-15-3-5-16(6-4-15)24(28)29)10-9-19-18-8-7-17(31-2)11-20(18)25(30)33-23(14)19/h7-11,15-16H,3-6,12-13H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
LEDSOKMXRZMUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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